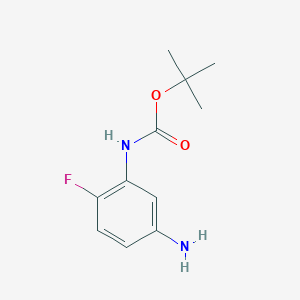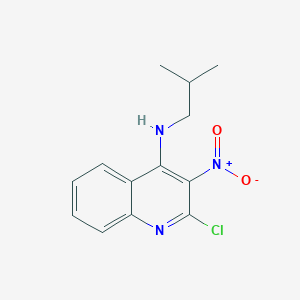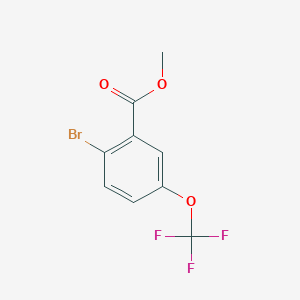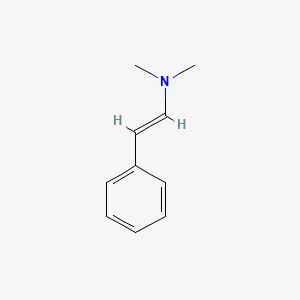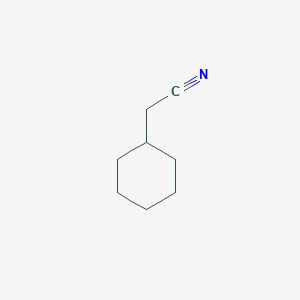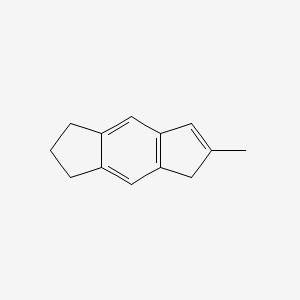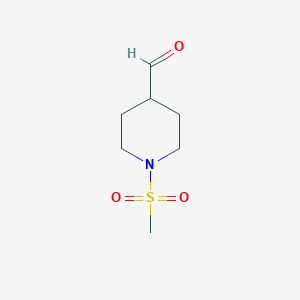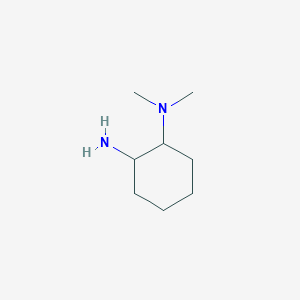
N1,N1-dimethylcyclohexane-1,2-diamine
Descripción general
Descripción
N1,N1-dimethylcyclohexane-1,2-diamine is a chemical compound known for its role as a ligand in various chemical reactions. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 2 positions, and both amino groups are further substituted with methyl groups. This compound is particularly useful in promoting N-alkenylation and N-alkylation reactions of amides .
Aplicaciones Científicas De Investigación
N1,N1-dimethylcyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including copper-catalyzed C-N coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
N1,N1-Dimethylcyclohexane-1,2-diamine, also known as N,N-Dimethyl-1,2-cyclohexanediamine, is primarily used as a ligand in various chemical reactions A ligand is a molecule that binds to another (usually larger) molecule
Mode of Action
The compound is used to promote N-alkenylation and N-alkylation reactions of amides . Alkenylation and alkylation are processes by which an alkene or alkyl group is introduced into a molecule. The compound, acting as a ligand, facilitates these reactions, leading to the formation of new chemical bonds .
Biochemical Pathways
It can be used in the synthesis of various products via copper-catalyzed c-n coupling reactions . These products can include vinylsulfoximines, N-arylpyridones, and N-aryl amines .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions, specifically N-alkenylation and N-alkylation reactions of amides . This leads to the formation of new chemical entities, which can have various applications in different fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N1-dimethylcyclohexane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diamine with methylating agents under controlled conditions. The reaction typically requires a base to deprotonate the amino groups, allowing them to react with the methylating agent to form the dimethylated product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like copper are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1,N1-dimethylcyclohexane-1,2-dione, while reduction could produce simpler amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N1,N2-dimethylcyclohexane-1,2-diamine: Similar structure but different substitution pattern.
Cyclohexane-1,2-diamine: Lacks the methyl groups, leading to different reactivity.
N1,N1-dimethylcyclohexane-1,3-diamine: Different position of the amino groups.
Uniqueness
N1,N1-dimethylcyclohexane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a ligand in various catalytic reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDZGSBXKJXGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498678 | |
| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68173-05-7 | |
| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,N-Dimethyl-1,2-cyclohexanediamine a valuable ligand in transition metal catalysis?
A1: N,N-Dimethyl-1,2-cyclohexanediamine effectively coordinates with transition metals due to its two nitrogen atoms with lone pairs of electrons. This coordination forms a stable metal complex, allowing the ligand to influence the reactivity and selectivity of the metal catalyst. [, ]
Q2: Can you illustrate the use of N,N-Dimethyl-1,2-cyclohexanediamine in Copper-catalyzed reactions?
A2: Certainly! N,N-Dimethyl-1,2-cyclohexanediamine has proven effective in several Copper-catalyzed reactions. For instance, it facilitates the N-arylation of indoles with aryl halides to yield N-Arylindoles with high yields. [] This ligand also plays a crucial role in Copper-catalyzed amidation of aryl halides, enabling the coupling of aryl iodides, bromides, and even chlorides with various amides under relatively mild conditions. [] Furthermore, it enables the regiospecific synthesis of N-alkylbenzimidazoles from o-haloanilines in good to excellent yields. []
Q3: Are there examples of N,N-Dimethyl-1,2-cyclohexanediamine being utilized in reactions other than coupling reactions?
A3: Absolutely! One notable application is in the stereoselective synthesis of (E)- and (Z)-isocyanoalkenes. Here, a catalyst system derived from Copper(II) and N,N-Dimethyl-1,2-cyclohexanediamine facilitates the coupling of vinyl iodides with formamide, followed by dehydration, to produce the desired isocyanoalkenes with high stereoselectivity. []
Q4: What role does N,N-Dimethyl-1,2-cyclohexanediamine play in Nickel-catalyzed reactions?
A4: N,N-Dimethyl-1,2-cyclohexanediamine is a key component in Nickel-catalyzed alkyl-alkyl Suzuki cross-coupling reactions. Research suggests a Ni(I)-Ni(III) catalytic cycle where the ligand, complexed with Nickel, participates in transmetalation with alkylboranes, oxidative addition of alkyl halides, and subsequent reductive elimination to yield the coupled product. []
Q5: How does the chirality of N,N-Dimethyl-1,2-cyclohexanediamine influence its application in asymmetric catalysis?
A5: The chirality of N,N-Dimethyl-1,2-cyclohexanediamine allows it to induce stereoselectivity in catalytic reactions. For example, in the polymerization of 1-hexene, a chiral fluorous dialkoxy-diamino zirconium complex incorporating N,N-Dimethyl-1,2-cyclohexanediamine yielded isotactic-enriched poly(1-hexene) with moderate molecular weights and narrow dispersity. []
Q6: How is N,N-Dimethyl-1,2-cyclohexanediamine oxalate synthesized?
A6: One method involves a two-step process. First, trans-1,2-diaminocyclohexane undergoes amidation with methyl chloroformate to generate an intermediate. Subsequently, this intermediate is reduced using lithium aluminum hydride to yield N,N-Dimethyl-1,2-cyclohexanediamine free alkali. The free alkali is then reacted with oxalic acid in a suitable solvent to form the stable N,N-Dimethyl-1,2-cyclohexanediamine oxalate salt. []
Q7: Are there analytical techniques for studying N,N-Dimethyl-1,2-cyclohexanediamine and its metal complexes?
A7: Yes, various techniques are employed to characterize N,N-Dimethyl-1,2-cyclohexanediamine and its metal complexes. These include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Circular Dichroism (CD) spectroscopy. [, ]
- X-ray crystallography: Provides structural information about the complexes. [, ]
- Electrochemistry: Cyclic Voltammetry (CV) can be used to study the electrochemical behavior of the complexes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
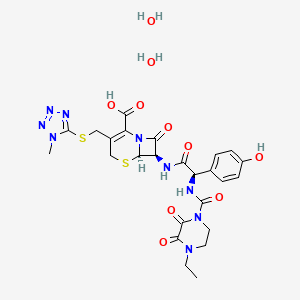
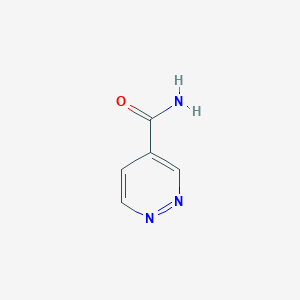
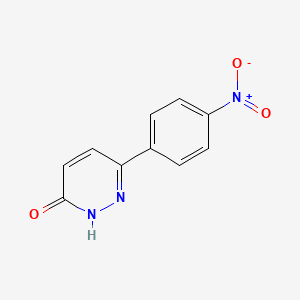
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
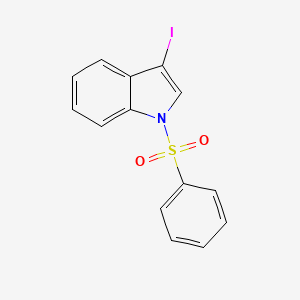
![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)
